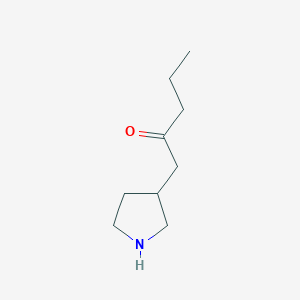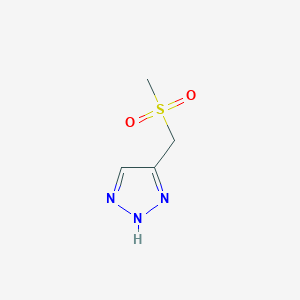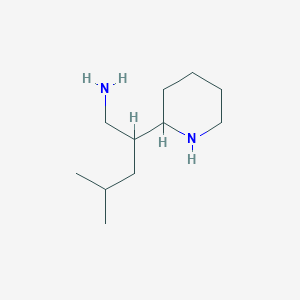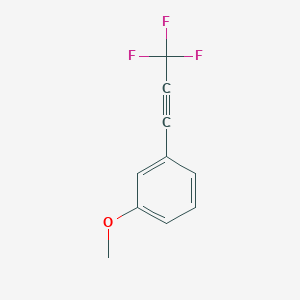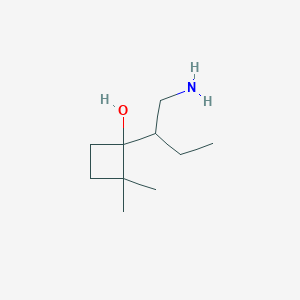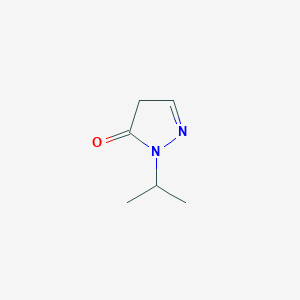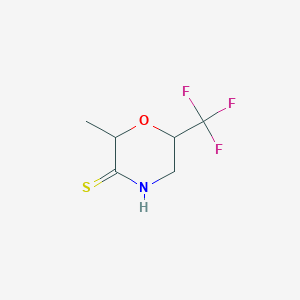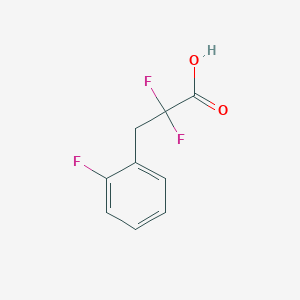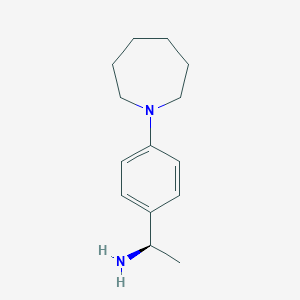
(1R)-1-(4-azepan-1-ylphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine is a chiral amine compound characterized by the presence of an azepane ring attached to a phenyl group, which is further connected to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine typically involves the use of chiral catalysts or biocatalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric reduction of a corresponding ketone precursor using a chiral reducing agent or enzyme. For instance, the use of recombinant Escherichia coli cells expressing specific reductases can achieve high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable biocatalytic processes, where whole-cell biocatalysts are employed in a polar organic solvent-aqueous system to enhance substrate solubility and reaction efficiency. This method allows for the production of enantiomerically pure (1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine with high yield and enantiomeric excess .
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions on the phenyl ring can introduce various functional groups.
Aplicaciones Científicas De Investigación
(1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism by which (1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For instance, it could modulate neurotransmitter release or inhibit specific enzymes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(4-Phenylpiperazin-1-yl)ethan-1-amine: A structurally similar compound with a piperazine ring instead of an azepane ring.
1-(4-Benzylpiperidin-1-yl)ethan-1-amine: Another similar compound with a piperidine ring.
Uniqueness
(1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine is unique due to its specific chiral configuration and the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications in medicinal chemistry and other fields .
Propiedades
Fórmula molecular |
C14H22N2 |
|---|---|
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
(1R)-1-[4-(azepan-1-yl)phenyl]ethanamine |
InChI |
InChI=1S/C14H22N2/c1-12(15)13-6-8-14(9-7-13)16-10-4-2-3-5-11-16/h6-9,12H,2-5,10-11,15H2,1H3/t12-/m1/s1 |
Clave InChI |
XSYACPWXNKULER-GFCCVEGCSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)N2CCCCCC2)N |
SMILES canónico |
CC(C1=CC=C(C=C1)N2CCCCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


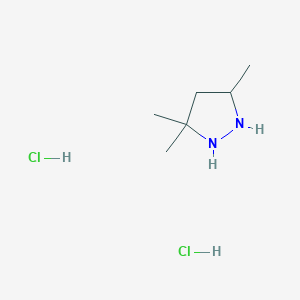
![tert-butyl N-(8,8-dioxo-1-oxa-8lambda6-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate](/img/structure/B13163296.png)


